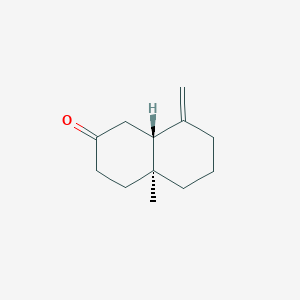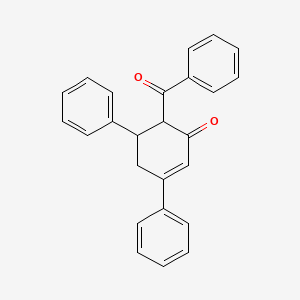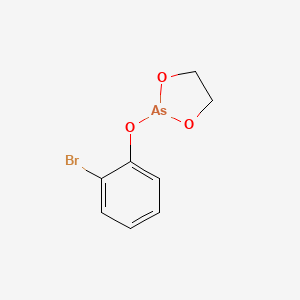
2-(2-Bromophenoxy)-1,3,2-dioxarsolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromophenoxy)-1,3,2-dioxarsolane is an organoarsenic compound characterized by the presence of a bromophenoxy group attached to a dioxarsolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenoxy)-1,3,2-dioxarsolane typically involves the reaction of 2-bromophenol with an appropriate dioxarsolane precursor. One common method involves the use of a base such as sodium hydroxide to deprotonate the 2-bromophenol, followed by the addition of a dioxarsolane derivative under controlled temperature conditions . The reaction is usually carried out in an organic solvent such as benzene or toluene to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenoxy)-1,3,2-dioxarsolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Sodium azide, potassium cyanide; reactions often conducted in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
2-(2-Bromophenoxy)-1,3,2-dioxarsolane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenoxy)-1,3,2-dioxarsolane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical processes. For example, it may inhibit the activity of certain enzymes involved in cellular metabolism or signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-Chlorophenoxy-1,3,2-dioxarsolane: Similar in structure but with a chlorine atom instead of bromine.
2-Fluorophenoxy-1,3,2-dioxarsolane: Contains a fluorine atom in place of bromine.
2-Iodophenoxy-1,3,2-dioxarsolane: Features an iodine atom instead of bromine.
Uniqueness
2-(2-Bromophenoxy)-1,3,2-dioxarsolane is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and properties. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens, making this compound valuable for certain applications .
Properties
CAS No. |
84998-60-7 |
|---|---|
Molecular Formula |
C8H8AsBrO3 |
Molecular Weight |
306.97 g/mol |
IUPAC Name |
2-(2-bromophenoxy)-1,3,2-dioxarsolane |
InChI |
InChI=1S/C8H8AsBrO3/c10-7-3-1-2-4-8(7)13-9-11-5-6-12-9/h1-4H,5-6H2 |
InChI Key |
CDBBWPIODCDGPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CO[As](O1)OC2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[5-(fluoromethyl)-3,4-dihydroxy-2-oxolanyl]-3H-purin-6-one](/img/structure/B14411354.png)

![3-{2-[2-Ethoxy-1-propen-1-yl]-1,3-benzoxazol-3-ium-3-yl}-1-propanesulfonate](/img/structure/B14411370.png)
![1,3-Bis[morpholinomethyl]-tetrahydro-2(1H)-pyrimidinone](/img/structure/B14411377.png)
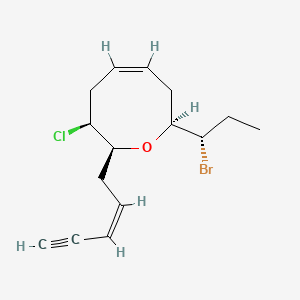
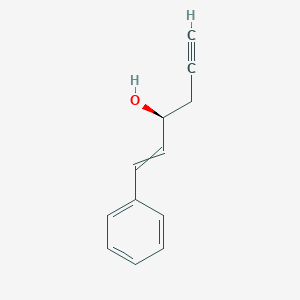
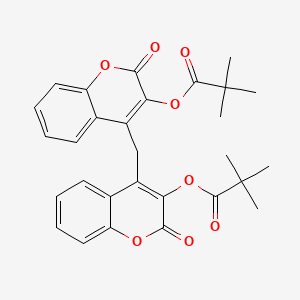
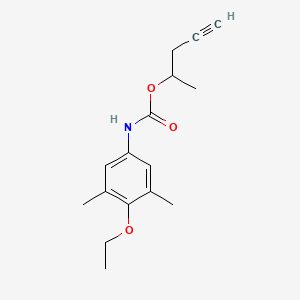

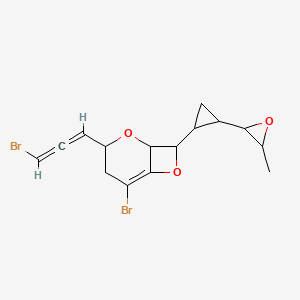
![3,5-Dichloro-4-[(naphthalen-2-yl)oxy]aniline](/img/structure/B14411422.png)

